

Application Notes and Protocols: (Z)-2-(hydroxyimino)acetic acid in Organic Synthesis

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Compound of Interest		
Compound Name:	Acetic acid, (hydroxyimino)-, (Z)-	
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Introduction

(Z)-2-(hydroxyimino)acetic acid, also known as glyoxylic acid oxime, is a versatile organic compound with significant applications in synthetic chemistry, particularly in the pharmaceutical industry. Its characteristic (Z)-oxime geometry plays a crucial role in its reactivity and the stereochemistry of its products. This document provides detailed application notes and experimental protocols for the use of (Z)-2-(hydroxyimino)acetic acid and its derivatives in key organic transformations.

Physicochemical Properties of (Z)-2-(hydroxyimino)acetic acid[1]

Property	Value
Molecular Formula	C ₂ H ₃ NO ₃
Molecular Weight	89.05 g/mol
Melting Point	162–164°C (decomposes)
рКа	~2.3
Appearance	White crystalline solid
Solubility	Soluble in polar solvents
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Application 1: Synthesis of Cephalosporin Antibiotics

The most prominent application of (Z)-2-(hydroxyimino)acetic acid derivatives is in the synthesis of third and fourth-generation cephalosporin antibiotics. The (Z)-alkoxyimino moiety is a key structural feature that confers broad-spectrum antibacterial activity and resistance to β -lactamases. Typically, a derivative, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, is activated and then coupled with the 7-aminocephalosporanic acid (7-ACA) core.

Key Activated Intermediates

Activation of the carboxylic acid is necessary for efficient acylation of 7-ACA. Common activated forms include:

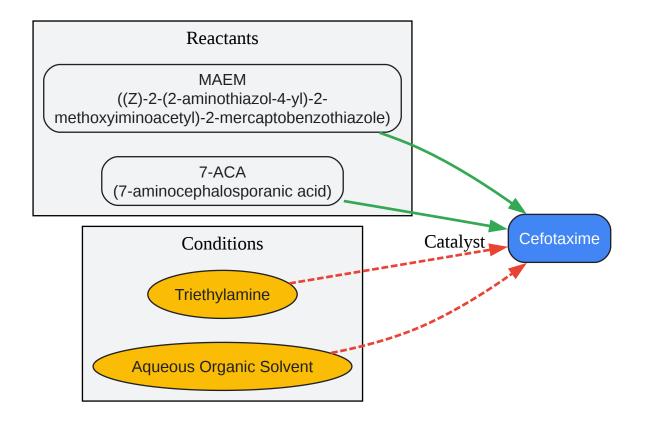
- 2-mercaptobenzothiazolyl thioester (MAEM): A commercially available and highly reactive intermediate.
- Acyl chlorides: Highly reactive but can be sensitive to moisture.
- Active amides: Offer a balance of reactivity and stability.

Experimental Protocol: Synthesis of Cefotaxime using an Activated Thioester

This protocol details the synthesis of Cefotaxime via the acylation of 7-aminocephalosporanic acid (7-ACA) with the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM). The reaction proceeds with high yield under mild conditions. [2][3]

Reaction Scheme:





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Caption: Synthesis of Cefotaxime from MAEM and 7-ACA.

Materials:

- 7-amino-3-acetoxymethyl-3-cephem-4-carboxylic acid (7-ACA)
- 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM)
- Triethylamine
- Aqueous monoglyme (1:5 v/v)
- · Ethyl acetate
- Hydrochloric acid (6 M)

Procedure:[4]



- Suspend 100 g of 7-ACA and 138 g of MAEM in 600 mL of aqueous monoglyme (1:5) in a reaction vessel and stir at room temperature to form a suspension.
- Cool the stirred suspension to 0°C to -5°C.
- Slowly add 45 g of triethylamine to the suspension over 1.0 to 1.5 hours, maintaining the temperature between 0°C and -5°C.
- Continue stirring the reaction mixture at 0°C to -5°C until the reaction is complete (monitor by TLC or HPLC).
- Once the reaction is complete, allow the resulting clear solution to warm to 10°C to 12°C and stir for 10 to 15 minutes.
- Add 1000 mL of ethyl acetate to the solution at 10°C to 15°C to precipitate the product.
- Filter the precipitate, wash with chilled ethyl acetate, and dry to yield cefotaxime.

Yield: 95%[2][3]

Experimental Protocol: Synthesis of Ceftiofur Hydrochloride

This protocol describes the synthesis of Ceftiofur Hydrochloride by reacting 7-amino-3-[(2-furanylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MAEM).[5]

Materials:

- 7-amino-3-[(2-furanylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid ("cephalo furan acid")
- 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole ester (MAEM)
- Triethylamine
- Dichloromethane
- Purified water



- Activated carbon
- Hydrochloric acid (5 M)
- Acetone

Procedure:[5]

- In a 1000 mL three-necked reaction flask, add 40 g of "cephalo furan acid" and 240 mL of dichloromethane.
- Cool the mixture to 0°C and add 17.8 g of triethylamine dropwise over 20 minutes.
- After stirring for an additional 20 minutes, add 41.2 g of MAEM in batches.
- Add 12 mL of water and continue stirring at 0°C for 3 hours.
- Extract the reaction mixture twice with 250 mL of purified water.
- Combine the aqueous layers and decolorize with 8 g of activated carbon for 30 minutes.
- Filter the solution and adjust the pH of the filtrate to 1.7 with 5 M hydrochloric acid to precipitate the product.
- Collect the wet solid by filtration and dissolve it in 640 mL of acetone.
- While stirring, add 5 M hydrochloric acid to adjust the pH to 1.0.
- Slowly add 1790 mL of water to induce crystallization.
- Stir for 30 minutes, let it stand for 2 hours, and then filter the solid.
- Dry the solid at 40°C to obtain Ceftiofur Hydrochloride.

Yield: 52.5%[5]

Application 2: Additive in Peptide Synthesis



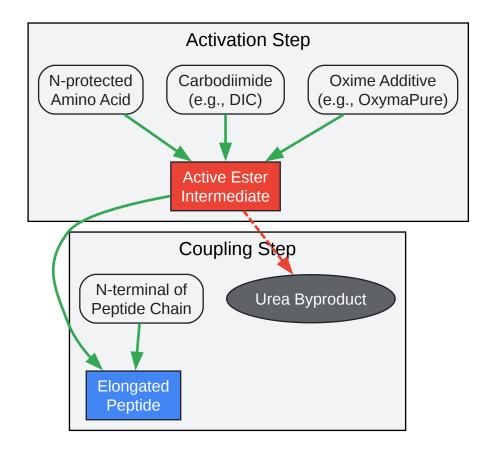
Derivatives of (Z)-2-(hydroxyimino)acetic acid, such as ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), are highly effective additives in peptide coupling reactions. They are used in conjunction with carbodiimides (e.g., DIC) to form active esters in situ, which then react with the amine component to form the peptide bond.

Advantages of Oxime Additives:

- Suppression of Racemization: Oxime-based additives are superior to many traditional additives like HOBt in preventing the loss of stereochemical integrity, especially for sensitive amino acids.[6]
- Enhanced Coupling Efficiency: They promote faster and more complete coupling reactions, leading to higher yields of the desired peptide.[6]
- Improved Safety Profile: Compared to benzotriazole-based additives, which can have explosive properties, oxime derivatives like OxymaPure are considered safer alternatives.

General Workflow for Peptide Coupling using an Oxime Additive





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Caption: Workflow for peptide bond formation using an oxime additive.

Experimental Protocol: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure

This protocol provides a general guideline for a coupling step in Fmoc-based solid-phase peptide synthesis.

Materials:

- Fmoc-protected amino acid
- Resin-bound peptide with a free N-terminal amine
- N,N'-Diisopropylcarbodiimide (DIC)



- Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
- N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

- Swell the resin-bound peptide in the synthesis solvent (e.g., DMF).
- In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) by dissolving it in the synthesis solvent with OxymaPure (3-5 equivalents).
- Add DIC (3-5 equivalents) to the amino acid/OxymaPure solution and allow it to react for a few minutes at room temperature.
- Add the pre-activated amino acid solution to the resin.
- Agitate the mixture at room temperature for the required coupling time (typically 1-2 hours, monitor by Kaiser test).
- After complete coupling, drain the reaction vessel and wash the resin thoroughly with the synthesis solvent to remove excess reagents and byproducts.
- Proceed to the Fmoc deprotection step for the next coupling cycle.

Quantitative Comparison of Coupling Additives

Additive	Racemization Suppression	Coupling Efficiency	Safety Profile
OxymaPure	Excellent	High	Good
HOBt	Good	Good	Potential explosive hazard
HOAt	Excellent	Very High	Potential explosive hazard

Application 3: Ligand in Homogeneous Catalysis



(Z)-2-(hydroxyimino)acetic acid can act as a bidentate ligand, coordinating to metal centers through the oxime oxygen and carboxylic oxygen atoms.[1] This property has been exploited in the development of transition metal catalysts.

Nickel-Catalyzed Olefin Hydrogenation

Nickel complexes incorporating (Z)-2-(hydroxyimino)acetic acid as a ligand have shown catalytic activity in the hydrogenation of olefins. The electron-withdrawing nature of the ligand is believed to enhance the electrophilicity of the nickel center, facilitating the activation of the olefin substrate.

Performance Data:

- Catalyst: Nickel complex of (Z)-2-(hydroxyimino)acetic acid
- Reaction: Olefin Hydrogenation
- Turnover Frequency (TOF): 1,200 h⁻¹
- Conditions: 25°C, 1 atm H₂[1]

A detailed experimental protocol for the synthesis of the specific nickel complex and its application in hydrogenation is highly dependent on the specific olefin substrate and the desired reaction scale. Researchers should refer to specialized literature for precise methodologies.

Synthesis of (Z)-2-(hydroxyimino)acetic acid

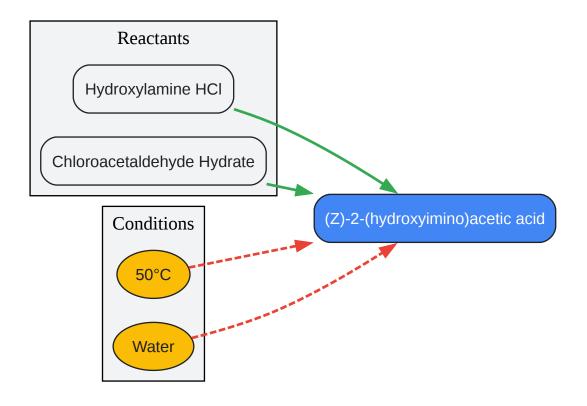
A straightforward and high-yielding synthesis of (Z)-2-(hydroxyimino)acetic acid can be achieved from readily available starting materials.

Experimental Protocol: Synthesis from Chloroacetaldehyde Hydrate

This protocol describes the synthesis of (Z)-2-(hydroxyimino)acetic acid from chloroacetaldehyde hydrate and hydroxylamine hydrochloride.[2]

Reaction Scheme:





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Caption: Synthesis of (Z)-2-(hydroxyimino)acetic acid.

Materials:

- Chloroacetaldehyde hydrate (99.0% purity)
- Hydroxylamine hydrochloride (98.5% purity)
- Water

Procedure:[2]

- In a reaction flask, add 334.2 g of water, 70.6 g (1 mol) of hydroxylamine hydrochloride, and 167.1 g (1 mol) of chloroacetaldehyde hydrate.
- Heat the mixture to 50°C and stir for 10 hours.
- Concentrate the reaction mixture under reduced pressure (3000 Pa) at 50°C.



• Dry the resulting solid at 50°C for 20 hours to obtain the product as white crystals.

Yield: 88.1 g (approximately 99%)[2]

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